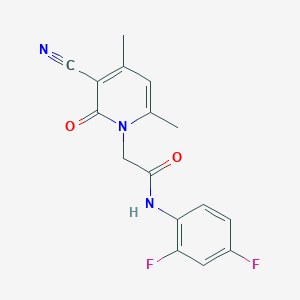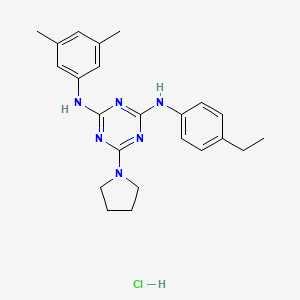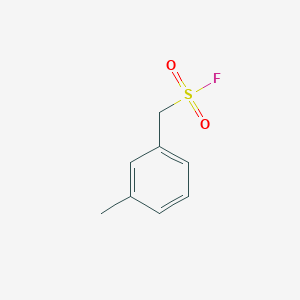
(3-Methylphenyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Methylphenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 1888929-48-3 . Its IUPAC name is m-tolylmethanesulfonyl fluoride . The molecular weight of this compound is 188.22 .
Synthesis Analysis
A typical synthesis of methanesulfonyl fluoride involves treating methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water and then steam distilling the product out .
Molecular Structure Analysis
The InChI code for “(3-Methylphenyl)methanesulfonyl fluoride” is 1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
“(3-Methylphenyl)methanesulfonyl fluoride” has a molecular weight of 188.22 . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Inhibition and Enzyme Reactivity Studies
Acceleration of Acetylcholinesterase Reaction Rates : Methanesulfonyl fluoride, related structurally to (3-Methylphenyl)methanesulfonyl fluoride, has been studied for its oxydiaphoric (acid-transferring) inhibition properties on acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This research highlighted the significant acceleration of reaction rates when substituted ammonium ions are present, offering insights into enzyme-substrate interactions and potential therapeutic applications (Kitz & Wilson, 1963).
Effects of Fluoride on Methanesulfonates : Investigations into the reactions of methanesulfonates with acetylcholinesterase revealed that fluoride ions inhibit the sulfonylation process, a finding that provides a deeper understanding of enzyme inhibition and could inform the development of new inhibitors (Greenspan & Wilson, 1970).
Chemical Synthesis and Applications
Vinyl Fluorides Synthesis : The use of derivatives of methanesulfonyl fluoride in the synthesis of vinyl fluorides through the Horner-Wittig reaction has been documented, showcasing the compound's role in facilitating the introduction of fluorine into organic molecules, which is valuable for material science and pharmaceutical chemistry (McCarthy et al., 1990).
Nucleophilic Aromatic Substitution : A study on poly(arylene ether)s with pendant phenylsulfonyl groups revealed that methanesulfonyl fluoride derivatives facilitate nucleophilic aromatic substitution reactions, highlighting their significance in polymer chemistry for the development of materials with specific properties (Kaiti et al., 2006).
Environmental and Analytical Chemistry
Fluoride Sensing in Drinking Water : Research on Lewis acidic stiborafluorenes for the fluorescence turn-on sensing of fluoride in drinking water demonstrates the potential of sulfonyl fluoride derivatives in environmental monitoring and analysis, offering a method to detect fluoride levels at ppm concentrations, which is crucial for public health and safety (Hirai & Gabbaï, 2014).
Safety And Hazards
Methanesulfonyl fluoride is known to be corrosive and highly toxic . It can cause severe skin burns and serious eye damage. It is also a lachrymator, meaning its vapor causes tears in eyes . It has a pungent odor and undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .
Propiedades
IUPAC Name |
(3-methylphenyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHDNFCQZFKSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)methanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)
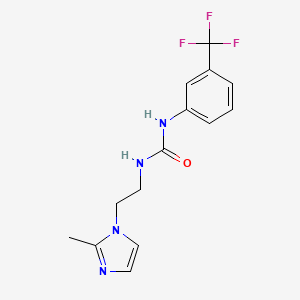
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)
![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)
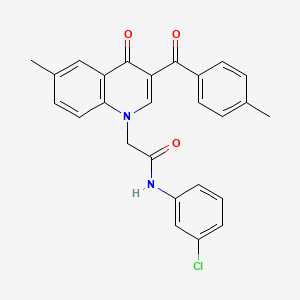
![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)
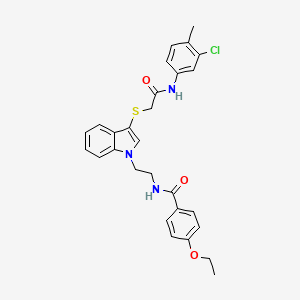
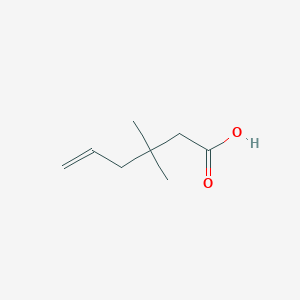
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)
